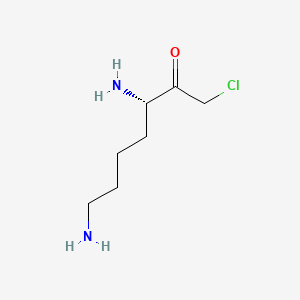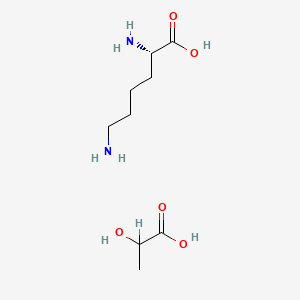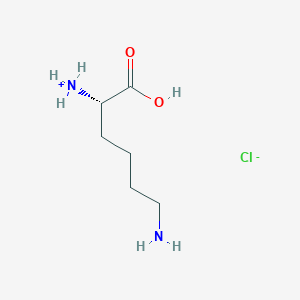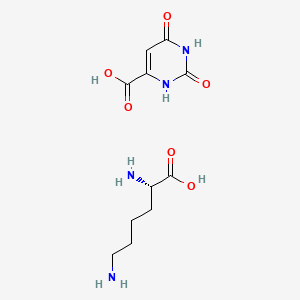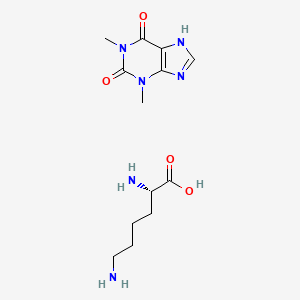
m-3M3FBS
概要
説明
M-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types . It also induces monocytic leukemia cell apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C16H16F3NO2S . Its molecular weight is 343.36 . The structure includes a benzenesulfonamide group .Chemical Reactions Analysis
This compound is known to stimulate superoxide generation in human neutrophils, upregulate intracellular calcium concentration, and stimulate inositol phosphate generation in various cell lines . It also induces apoptosis in monocytic leukemia cells .Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in ethanol and DMSO to 100 mM .科学的研究の応用
癌細胞のアポトーシス誘導
m-3M3FBSは、ヒト腎臓Caki癌細胞においてアポトーシスを誘導することが判明しています . This compoundによる処理は、サブG1期への蓄積とDNA断片化をもたらし、これらはアポトーシスの一般的な指標です . これは、this compoundが癌治療の治療薬として使用される可能性があることを示唆しています。
XIAPのダウンレギュレーション
化合物this compoundは、Caki細胞におけるアポトーシスのX連鎖阻害タンパク質(XIAP)のダウンレギュレーションを示すことが判明しました . XIAPはアポトーシスの強力な阻害剤であり、そのダウンレギュレーションはアポトーシスを促進し、this compoundの抗癌効果の別の潜在的なメカニズムを提供します .
カスパーゼの活性化
This compoundは、細胞アポトーシスの実行段階における必須酵素であるカスパーゼを活性化することが判明しました . この活性化は、プログラムされた細胞死につながり、癌治療薬としての可能性をさらに高める可能性があります .
細胞内カルシウムシグナル伝達
This compoundは、ホスホリパーゼC(PLC)を介した細胞内カルシウム放出を刺激することが示されています . これは、細胞内カルシウム恒常性を破壊し、細胞死につながる可能性があります .
イノシトールリン酸の生成
This compoundは、イノシトールリン酸の生成を刺激することが判明しました . イノシトールリン酸は、細胞増殖、アポトーシス、細胞遊走、エンドサイトーシス、細胞分化など、さまざまな細胞機能に関与する、モノリン酸化からヘキサリン酸化されたイノシトールのグループです .
スーパーオキシドの生成
This compoundは、さまざまな細胞タイプにおけるスーパーオキシドの生成を刺激することが示されています . スーパーオキシドは、酸化ストレスを引き起こし、細胞死につながる可能性のある活性酸素種です .
作用機序
Target of Action
The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .
Mode of Action
This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .
Biochemical Pathways
The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .
Result of Action
The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .
生物活性
M-3M3FBS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have a protective effect against oxidative stress and to have a beneficial effect on glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake by cells, to reduce inflammation, to reduce oxidative stress, and to have a protective effect against cell death.
実験室実験の利点と制限
M-3M3FBS is a highly useful tool for scientific research, as it has a wide range of biological activities and is relatively easy to synthesize. However, it is important to note that the compound has not been extensively tested in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
M-3M3FBS has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include further studies into its effects on glucose metabolism, its potential therapeutic uses in animal models of disease, and its potential as an anti-inflammatory or anti-angiogenic agent. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed in order to better understand its effects in humans. Finally, further research into its safety and efficacy in humans is needed before it can be used clinically.
Safety and Hazards
特性
IUPAC Name |
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354009 | |
| Record name | m-3M3FBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200933-14-8, 9013-93-8 | |
| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phospholipase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-3M3FBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






